molecular formula C22H27N3O4 B5531818 9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5531818
M. Wt: 397.5 g/mol
InChI Key: QWSMVKAIEHLIPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,9-diazaspiro[5.5]undecane derivatives, which the subject compound belongs to, can be accomplished through intramolecular spirocyclization of substituted pyridines. This process often involves the activation of the pyridine ring followed by intramolecular addition of a nucleophile in the presence of certain catalysts (Parameswarappa & Pigge, 2011). A variety of derivatives have been synthesized from reactions involving barbituric acid and thiobarbituric acid under specific conditions, confirming the versatility of this synthesis approach (Ahmed et al., 2012).

Molecular Structure Analysis

Structural characterization and analysis of diazaspiro[5.5]undecane derivatives reveal significant insights into their molecular framework. For instance, single-crystal X-ray diffraction studies have been utilized to ascertain the configurations of synthesized compounds, providing a detailed understanding of their three-dimensional structures (Zhu, 2011). Such analyses are crucial for understanding the molecular basis of the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, exhibit a range of chemical reactions attributable to their unique structural elements. Their reactivity has been explored in the context of creating novel pharmaceuticals and materials. For instance, the functionalization of these spirocyclic structures has been achieved through various chemical reactions, leading to the development of compounds with potential biological activities (Smyth et al., 2001).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, including solubility, melting points, and crystalline structure, are influenced by their molecular structure. The characterization of these properties is essential for understanding their behavior in various solvents and under different physical conditions. For example, the crystal structure and melting points provide insights into the stability and purity of these compounds (Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of "9-(5-methoxy-2-furoyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one" and related compounds, such as reactivity with other chemical entities, chemical stability, and interactions with biological systems, are central to their potential applications in drug development and other fields. Research into these aspects often involves a combination of synthetic chemistry, analytical methods, and computational modeling to predict and verify the chemical behavior of these molecules (Halim & Ibrahim, 2022).

properties

IUPAC Name

9-(5-methoxyfuran-2-carbonyl)-2-(2-pyridin-3-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-20-5-4-18(29-20)21(27)24-13-9-22(10-14-24)8-6-19(26)25(16-22)12-7-17-3-2-11-23-15-17/h2-5,11,15H,6-10,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSMVKAIEHLIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(O1)C(=O)N2CCC3(CCC(=O)N(C3)CCC4=CN=CC=C4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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